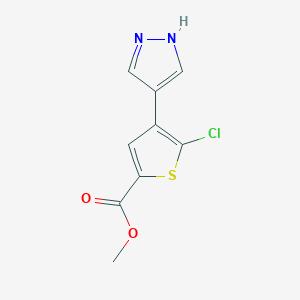
methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyrazole moiety and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of conductive polymers.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in the development of metal-based drugs.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the thiophene ring can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate
- Methyl 5-chloro-4-(1H-pyrazol-3-yl)thiophene-2-carboxylate
- Methyl 5-chloro-4-(1H-pyrazol-5-yl)thiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate is unique due to the specific position of the pyrazole moiety on the thiophene ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H7ClN2O2S |
|---|---|
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
methyl 5-chloro-4-(1H-pyrazol-4-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-14-9(13)7-2-6(8(10)15-7)5-3-11-12-4-5/h2-4H,1H3,(H,11,12) |
Clave InChI |
VGXGHTBENKNHBU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(S1)Cl)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


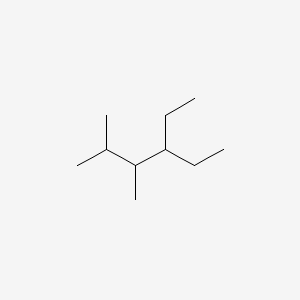
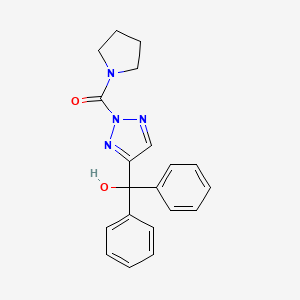
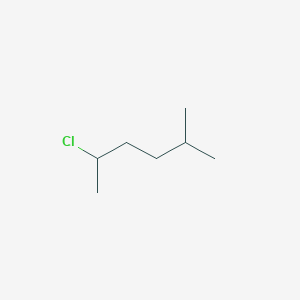
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
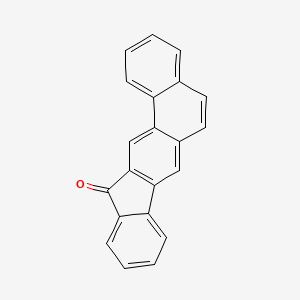
![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

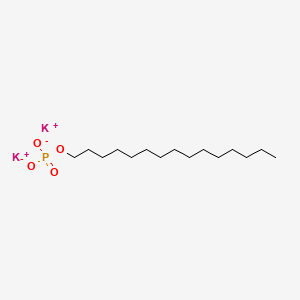
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
